3-(4-Fluorophenyl)-6-hydrazinylpyridazine

Catalog No.
S14213711
CAS No.
88490-21-5
M.F
C10H9FN4
M. Wt
204.20 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(4-Fluorophenyl)-6-hydrazinylpyridazine

CAS Number

88490-21-5

Product Name

3-(4-Fluorophenyl)-6-hydrazinylpyridazine

IUPAC Name

[6-(4-fluorophenyl)pyridazin-3-yl]hydrazine

Molecular Formula

C10H9FN4

Molecular Weight

204.20 g/mol

InChI

InChI=1S/C10H9FN4/c11-8-3-1-7(2-4-8)9-5-6-10(13-12)15-14-9/h1-6H,12H2,(H,13,15)

InChI Key

MHGGAHUZDJJPHB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=NN=C(C=C2)NN)F

3-(4-Fluorophenyl)-6-hydrazinylpyridazine is a chemical compound with the molecular formula C10H9FN4C_{10}H_{9}FN_{4}. It features a pyridazine ring substituted with a hydrazine group and a fluorophenyl moiety. This compound is part of a broader class of hydrazinyl-pyridazine derivatives, which are known for their diverse biological activities and potential applications in medicinal chemistry.

The chemical reactivity of 3-(4-Fluorophenyl)-6-hydrazinylpyridazine can be characterized by various types of reactions:

  • Nucleophilic Substitution: The hydrazine group can act as a nucleophile, allowing for substitution reactions with electrophiles.
  • Condensation Reactions: The compound can participate in condensation reactions to form more complex structures, particularly when reacted with aldehydes or ketones.
  • Reduction Reactions: The presence of the hydrazine group also allows for reduction reactions, which can convert the compound into other derivatives.

These reactions can be utilized in synthetic pathways to develop new pharmacologically active compounds.

3-(4-Fluorophenyl)-6-hydrazinylpyridazine exhibits notable biological activity, particularly in the fields of pharmacology and medicinal chemistry. Compounds in this class have been studied for their potential as:

  • Anticancer Agents: Certain hydrazinyl derivatives have shown promising activity against various cancer cell lines.
  • Antimicrobial Agents: Research indicates that some pyridazine derivatives possess antimicrobial properties, making them candidates for treating bacterial infections.
  • Anti-inflammatory Agents: The compound may also exhibit anti-inflammatory effects, contributing to its therapeutic potential.

The synthesis of 3-(4-Fluorophenyl)-6-hydrazinylpyridazine typically involves several steps:

  • Formation of Pyridazine Ring: Starting materials such as hydrazine and appropriate carbonyl compounds can be reacted to form the pyridazine core.
  • Substitution Reactions: The introduction of the 4-fluorophenyl group can be achieved through electrophilic aromatic substitution or other coupling reactions.
  • Purification: The final product is often purified through recrystallization or chromatography to obtain high-purity samples.

For instance, one method involves reacting 3-chloro-2-hydrazinylpyridine with 4-fluorobenzaldehyde in ethanol under controlled conditions to yield the desired product .

3-(4-Fluorophenyl)-6-hydrazinylpyridazine has several potential applications:

  • Drug Development: Its biological activity makes it a candidate for developing new pharmaceuticals, particularly in oncology and infectious disease treatment.
  • Chemical Probes: This compound can serve as a chemical probe in biological research to study specific pathways or mechanisms.
  • Material Science: Due to its unique structure, it may find applications in developing novel materials or sensors.

Interaction studies of 3-(4-Fluorophenyl)-6-hydrazinylpyridazine focus on its binding affinity and mechanism of action within biological systems. These studies often involve:

  • In Vitro Assays: Testing the compound against various cell lines to determine cytotoxicity and efficacy.
  • Molecular Docking Studies: Computational approaches to predict how the compound interacts with specific biological targets, such as enzymes or receptors.
  • Pharmacokinetic Studies: Evaluating absorption, distribution, metabolism, and excretion profiles to understand how the compound behaves in biological systems.

Such studies are crucial for assessing the therapeutic viability of this compound.

Several compounds share structural similarities with 3-(4-Fluorophenyl)-6-hydrazinylpyridazine. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
3-Chloro-6-hydrazinylpyridazineContains chlorine instead of fluorinePotentially different biological activity profiles
4-FluorophenylhydrazineSimple hydrazine derivative with fluorineMore straightforward synthesis
6-Methyl-3-hydrazinylpyridazineMethyl substitution on the pyridazine ringVariation in lipophilicity and solubility

These compounds illustrate variations in substituents that can significantly influence their chemical reactivity and biological properties.

XLogP3

1.2

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

2

Exact Mass

204.08112447 g/mol

Monoisotopic Mass

204.08112447 g/mol

Heavy Atom Count

15

Dates

Last modified: 08-10-2024

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